Methyl 3-(methylthio)benzoate

概览

描述

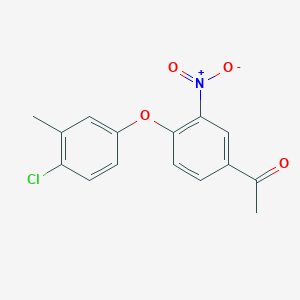

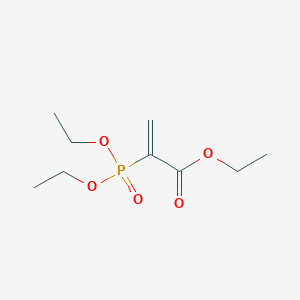

“Methyl 3-(methylthio)benzoate” is a chemical compound with the molecular formula C9H10O2S and a molecular weight of 182.24 . It is also known as “3-Methylsulfanylbenzoic acid methyl ester” or "Methyl m-(methoxycarbonyl)phenyl sulfide" .

Synthesis Analysis

The synthesis of “Methyl 3-(methylthio)benzoate” could be similar to the synthesis of methyl benzoate, which involves the reaction of a carboxylic acid (in this case, 3-(methylthio)benzoic acid) with an alcohol (methanol) in the presence of a catalyst such as concentrated sulfuric acid . This is a reversible reaction known as Fischer esterification .Molecular Structure Analysis

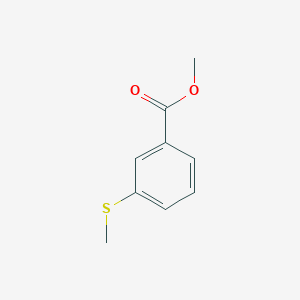

The molecular structure of “Methyl 3-(methylthio)benzoate” consists of a benzene ring substituted with a methylthio group and a methoxycarbonyl group . The exact 3D structure can be obtained from a computed 3D SD file .Chemical Reactions Analysis

“Methyl 3-(methylthio)benzoate” might undergo similar reactions as methyl benzoate. For instance, methyl benzoate reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .Physical And Chemical Properties Analysis

“Methyl 3-(methylthio)benzoate” is a solid substance with a white appearance . It has a melting point range of 126 - 130 °C . More detailed physical and chemical properties were not found in the search results.科研应用

Radical Addition in Organic Synthesis

Methyl 3-(methylthio)benzoate has been studied in the context of organic synthesis. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate has been prepared and shown to be an effective one-carbon radical equivalent. This compound can be used for the introduction of an acyl unit via xanthate transfer radical addition to olefins, with the potential for further elaboration of the corresponding adducts. A rare 1,5-nitrile translocation was also observed during this study (Bagal, de Greef, & Zard, 2006).

Electron-Transport Properties

The mechanical and electronic transport properties of molecular junctions, including methyl 3-(methylthio)benzoate, have been studied using density functional theory. These studies help in understanding the influence of different molecular structures onthe mechanical stability and electron transport properties of molecular junctions. For example, the study showed that the COO− group strongly influenced the mechanical and conductive properties of these junctions (Bao et al., 2014).

Catalyst in Chemical Reactions

Research has been conducted on the use of methyl benzoate, which is structurally related to methyl 3-(methylthio)benzoate, as a reactant in catalytic processes. For instance, its reduction on yttrium oxide under hydrogen was examined, revealing insights into the formation and reduction of surface benzoate and methoxide during the reaction process. This study contributes to the understanding of catalyst behavior in chemical reactions (King & Strojny, 1982).

Spectral Studies

Spectral studies of compounds similar to methyl 3-(methylthio)benzoate have been conducted to better understand their chemical properties. For example, methyl and ethyl-3-((substituted phenylthio)methyl) benzoates and their derivatives were analyzed using UV, IR, and NMR spectroscopy, enhancing the understanding of these compounds' chemical behavior (El-Bardan, Gohar, El-Hegazy, & Hamed, 1992).

Molecular Structure Analysis

The molecular structures of compounds, including methyl 2-(methylthio)benzoate, have been investigated using X-ray diffraction. This research provides insights into the S(II)⋯O(carbonyl) or S(II)⋯O—(nitro) close contact in these compounds and contributes to the understanding of their molecular conformations and interactions (Kucsman et al., 1984).

Catalysis in Organic Synthesis

Methyl benzoate's reaction with NH3 over Montmorillonite K10 clay was studied to understand its conversion into various organic compounds. This type of research provides valuable information on the potential of clay catalysis in organic synthesis and the pathways leading to product formation (Wali et al., 1998).

Safety And Hazards

性质

IUPAC Name |

methyl 3-methylsulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-9(10)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARUUYSVNQNBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424111 | |

| Record name | methyl 3-(methylthio)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(methylthio)benzoate | |

CAS RN |

90721-40-7 | |

| Record name | methyl 3-(methylthio)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

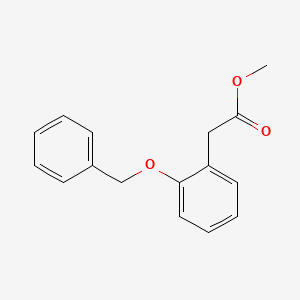

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)